Glidobactin A Exhibits 2.6- to 4.4-Fold Higher Antiproliferative Potency Than Syringolin A in Multiple Myeloma and Neuroblastoma Cells
In a head-to-head comparison across four human cancer cell lines (SK-N-SH neuroblastoma, MM1.S and MM1.RL multiple myeloma, and SKOV-3 ovarian cancer), Glidobactin A consistently exhibited significantly greater antiproliferative activity than syringolin A. In the dexamethasone-sensitive MM1.S multiple myeloma cell line, GlbA achieved an IC50 of 0.004 μM, which was 4.4-fold lower than the IC50 of 0.0176 μM reported for SylA under identical assay conditions. In the dexamethasone-resistant MM1.RL cell line, GlbA yielded an IC50 of 0.005 μM compared to 0.013 μM for SylA, representing a 2.6-fold potency advantage [1].
| Evidence Dimension | Antiproliferative activity (IC50, μM) in cancer cell lines |
|---|---|
| Target Compound Data | Glidobactin A IC50: 0.004 μM (MM1.S cells); 0.005 μM (MM1.RL cells) |
| Comparator Or Baseline | Syringolin A IC50: 0.0176 μM (MM1.S cells); 0.013 μM (MM1.RL cells) |
| Quantified Difference | GlbA 4.4-fold more potent than SylA in MM1.S cells; GlbA 2.6-fold more potent than SylA in MM1.RL cells |
| Conditions | Cell proliferation assay; 72-hour incubation; human multiple myeloma cell lines (MM1.S dexamethasone-sensitive, MM1.RL dexamethasone-resistant) |
Why This Matters
Demonstrates that Glidobactin A provides superior antiproliferative activity compared to its closest structural analog syringolin A in identical cellular models, particularly in therapy-resistant multiple myeloma cells, making it the preferred choice for proteasome inhibition studies requiring maximal potency.
- [1] Schellenberg B, Koomoa DLT, Mitsunaga EM, Clerc J, Kaiser M, Dudler R, Archer CR, Shimizu M, Bachmann AS. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma. Biochem Pharmacol. 2010;80(2):187-195. doi:10.1016/j.bcp.2010.03.018. PMID: 20346917. View Source
